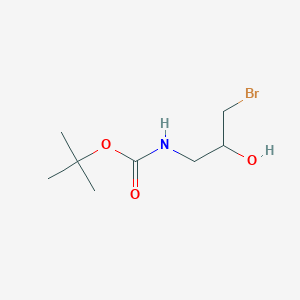
2,4,6-Trimethylbenzylzinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethylbenzylzinc chloride is an organozinc compound that features a benzene ring substituted with three methyl groups and a zinc chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzylzinc chloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,4,6-Trimethylbenzyl chloride+Zn→2,4,6-Trimethylbenzylzinc chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethylbenzylzinc chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The zinc chloride moiety can act as a nucleophile, participating in substitution reactions with electrophiles.
Transmetalation: This compound can transfer its organic group to other metals, facilitating the formation of new organometallic compounds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF.
Transmetalation: Reagents such as palladium or nickel catalysts are often used to facilitate the transfer of the organic group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmospheres.
Major Products Formed
Nucleophilic substitution: The major products are substituted benzyl derivatives.
Transmetalation: New organometallic compounds are formed.
Coupling Reactions: The major products are biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylbenzylzinc chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethylbenzylzinc chloride involves the interaction of the zinc center with electrophiles or other metal centers. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds through nucleophilic attack or transmetalation processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal center.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzyl chloride: This compound is a precursor in the synthesis of 2,4,6-Trimethylbenzylzinc chloride.
2,4,6-Trimethylbenzoyl chloride: Another related compound used in organic synthesis.
Benzylzinc chloride: A simpler analog without the methyl substitutions on the benzene ring.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.
Propiedades
IUPAC Name |
chlorozinc(1+);2-methanidyl-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Zn/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMVNJKHIHKGU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[CH2-])C.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile](/img/structure/B6360413.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)







![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)



